1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile 1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1850849-61-4
VCID: VC7333720
InChI: InChI=1S/C11H14F2N2O/c12-11(13)5-9(6-11)10(16)15-3-1-8(7-14)2-4-15/h8-9H,1-6H2
SMILES: C1CN(CCC1C#N)C(=O)C2CC(C2)(F)F
Molecular Formula: C11H14F2N2O
Molecular Weight: 228.243

1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile

CAS No.: 1850849-61-4

Cat. No.: VC7333720

Molecular Formula: C11H14F2N2O

Molecular Weight: 228.243

* For research use only. Not for human or veterinary use.

1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile - 1850849-61-4

Specification

CAS No. 1850849-61-4
Molecular Formula C11H14F2N2O
Molecular Weight 228.243
IUPAC Name 1-(3,3-difluorocyclobutanecarbonyl)piperidine-4-carbonitrile
Standard InChI InChI=1S/C11H14F2N2O/c12-11(13)5-9(6-11)10(16)15-3-1-8(7-14)2-4-15/h8-9H,1-6H2
Standard InChI Key ICQOWWUHJXRVOJ-UHFFFAOYSA-N
SMILES C1CN(CCC1C#N)C(=O)C2CC(C2)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile (C₁₁H₁₄F₂N₂O) integrates three distinct structural motifs:

  • A 3,3-difluorocyclobutane ring, which introduces conformational rigidity and electronic effects due to the geminal fluorine atoms.

  • A piperidine ring substituted at the 4-position with a nitrile group, contributing to hydrogen-bonding potential and metabolic stability.

  • A carbonyl linker bridging the cyclobutane and piperidine moieties, enabling rotational flexibility while maintaining spatial orientation.

The SMILES notation (C1CN(CCC1C#N)C(=O)C2CC(C2)(F)F) and InChIKey (ICQOWWUHJXRVOJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Physicochemical Profile

Key properties derived from experimental and computational data include:

PropertyValueSource
Molecular Weight228.243 g/mol
Molecular FormulaC₁₁H₁₄F₂N₂O
LogP (Predicted)1.56 (estimated)
Topological Polar Surface Area58.3 Ų

The compound’s moderate lipophilicity (LogP ≈ 1.56) suggests favorable membrane permeability, while the polar surface area indicates potential for target engagement via hydrogen bonding.

Synthesis and Scalable Preparation

Retrosynthetic Analysis

The synthesis of 1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile employs a convergent strategy, as exemplified in recent spirocyclic difluorocyclobutane syntheses . The route involves two key fragments:

  • 3,3-Difluorocyclobutanecarbonyl chloride: Prepared via deoxofluorination of cyclobutanone precursors using reagents like Morph-DAST .

  • 4-Cyanopiperidine: Derived from piperidine through nitrile introduction at the 4-position.

Stepwise Synthesis

  • Formation of 3,3-Difluorocyclobutanecarbonyl Chloride

    • Cyclobutanone diester 4 undergoes deoxofluorination with Morph-DAST, yielding 3,3-difluorocyclobutane diester 5 (65% yield) .

    • Hydrolysis and subsequent treatment with thionyl chloride converts the diester to the acyl chloride.

  • Coupling with 4-Cyanopiperidine

    • The acyl chloride reacts with 4-cyanopiperidine under Schotten-Baumann conditions, forming the target amide.

Scalability and Optimization

Multigram synthesis (up to 0.47 kg) of related difluorospiro[3.3]heptanes demonstrates the feasibility of scaling this approach . Critical factors include:

  • Use of cost-effective fluorination reagents (e.g., Morph-DAST over SF₄).

  • Telescoping steps to minimize intermediate isolation.

Research Frontiers and Challenges

Unresolved Questions

  • Solubility and Formulation: Experimental solubility data remain unreported, necessitating further studies in aqueous and organic solvents.

  • In Vivo Pharmacokinetics: Metabolic stability and cytochrome P450 interactions require evaluation.

Synthetic Innovations

Recent advances in photoredox-mediated C-F bond activation could enable late-stage functionalization of the cyclobutane ring, expanding structural diversity .

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